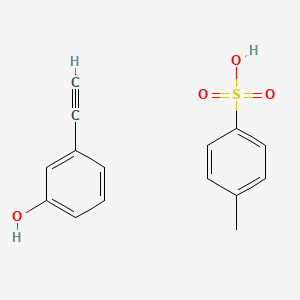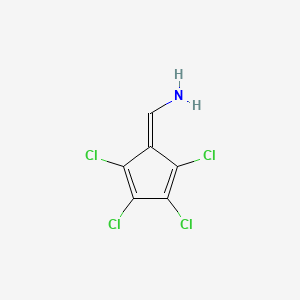
1-(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methanamine is a chemical compound with the molecular formula C7H3Cl4N It is characterized by the presence of a cyclopentadiene ring substituted with four chlorine atoms and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methanamine typically involves the chlorination of cyclopentadiene followed by the introduction of the methanamine group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and the reactions are usually carried out under controlled temperatures to ensure selective chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the cyclopentadiene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of partially or fully dechlorinated products.
Substitution: Formation of substituted cyclopentadiene derivatives.
Applications De Recherche Scientifique
1-(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses to external stimuli.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,4-Tetrachlorocyclopentadiene
- 1,2,3,4-Tetrachlorobenzene
- 1,2,3,4-Tetrachlorocyclohexane
Uniqueness
1-(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methanamine is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties compared to other tetrachlorinated compounds
Propriétés
Numéro CAS |
56524-23-3 |
|---|---|
Formule moléculaire |
C6H3Cl4N |
Poids moléculaire |
230.9 g/mol |
Nom IUPAC |
(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)methanamine |
InChI |
InChI=1S/C6H3Cl4N/c7-3-2(1-11)4(8)6(10)5(3)9/h1H,11H2 |
Clé InChI |
FOPWQTHZILLZTQ-UHFFFAOYSA-N |
SMILES canonique |
C(=C1C(=C(C(=C1Cl)Cl)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


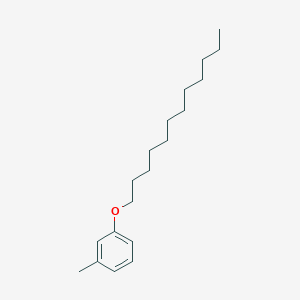
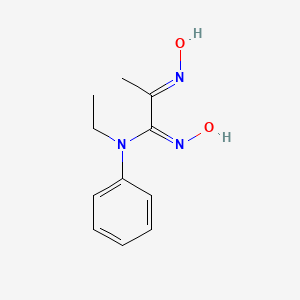
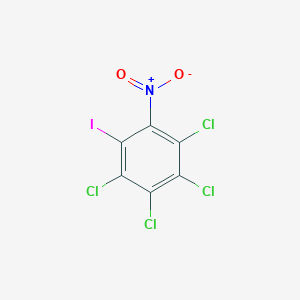
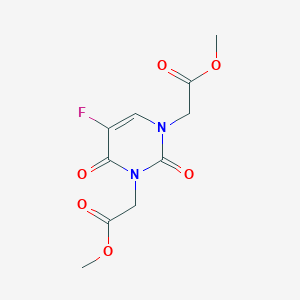
![4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one](/img/structure/B14622933.png)
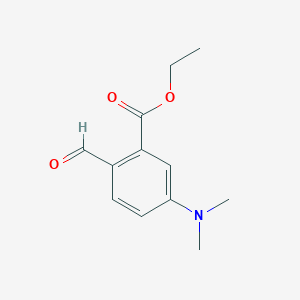
methanone](/img/structure/B14622956.png)
![9-chloro-3H-imidazo[4,5-f]quinoline](/img/structure/B14622958.png)
![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)
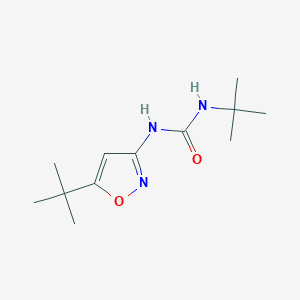
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)
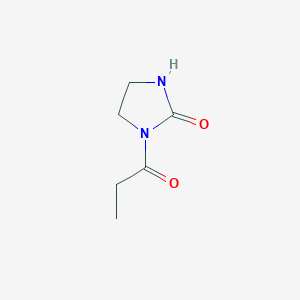
![N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B14622973.png)
